N-(3,5-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
The target compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 7 with a 4-fluorophenyl group and at position 3 with an acetamide-linked 3,5-dimethylphenyl moiety. This structure combines electron-withdrawing (4-fluorophenyl) and electron-donating (3,5-dimethylphenyl) substituents, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S/c1-13-7-14(2)9-17(8-13)25-19(27)10-26-12-24-20-18(11-29-21(20)22(26)28)15-3-5-16(23)6-4-15/h3-9,11-12H,10H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKBICPFYSOOHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a synthetic compound with potential therapeutic applications. Its unique structure suggests various biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic uses.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C23H22FN3O2S
- Molecular Weight : 421.51 g/mol
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Kinases : Similar compounds have shown to inhibit various kinases involved in cell signaling pathways, which can lead to reduced cell proliferation in cancer models.
- Antioxidant Activity : The presence of aromatic rings may contribute to antioxidant properties, potentially protecting cells from oxidative stress.
- Modulation of Receptor Activity : The compound may interact with specific receptors, influencing neurotransmitter release and cellular responses.
Anticancer Activity
Studies have demonstrated that compounds structurally similar to this compound exhibit significant anticancer activity:
- Cell Lines Tested : Various cancer cell lines including MV4-11 (acute biphenotypic leukemia) and MOLM13 (acute monocytic leukemia) were used to evaluate the efficacy.
- Results : The compound inhibited cell proliferation with IC50 values ranging from 0.3 µM to 1.2 µM in these models .
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties against common pathogens:
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Candida albicans | Significant Inhibition |
Case Studies and Research Findings
- Cell Viability Assays : In vitro studies using MTT assays showed that treatment with the compound led to a dose-dependent decrease in cell viability among targeted cancer cell lines.
- Western Blot Analysis : Western blotting revealed downregulation of phospho-ERK1/2 levels post-treatment, indicating disruption of key signaling pathways involved in cancer progression .
- Xenograft Models : In vivo studies using xenograft models demonstrated that oral administration of the compound significantly reduced tumor growth compared to controls.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidinone Derivatives
Compounds sharing the thieno[3,2-d]pyrimidinone core but differing in substituents include:
Key Observations :
Heterocyclic Core Variations
Compounds with alternative fused-ring systems but similar acetamide side chains:
Key Observations :
- Quinazolinone (Compound 21b) and quinoline-4-one (Compound 9b) cores introduce different hydrogen-bonding motifs compared to the sulfur-containing thienopyrimidinone .
Substituent Effects on Acetamide Side Chains
Meta-substitution trends in acetamide-linked aromatic groups:
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
